Cas no 2060059-65-4 (tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate)

Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate is a specialized organic compound with unique structural features. It exhibits high stability and purity, making it ideal for various synthetic applications. Its distinct 3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate core allows for versatile chemical transformations. This compound is suitable for research and development in pharmaceuticals, agrochemicals, and materials science.
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate structure
2060059-65-4 structure
商品名:tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate
CAS番号:2060059-65-4
MF:C17H29ClN2O3
メガワット:344.876764059067
MDL:MFCD30499567
CID:5212706
PubChem ID:137703358

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, 5-(3-chloro-2,2-dimethyl-1-oxopropyl)hexahydro-3a-methyl-, 1,1-dimethylethyl ester
    • tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate
    • MDL: MFCD30499567
    • インチ: 1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-8-12-7-19(10-17(12,6)11-20)13(21)16(4,5)9-18/h12H,7-11H2,1-6H3
    • InChIKey: JZFZLCSLBYSTEN-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC2(C)CN(C(=O)C(C)(C)CCl)CC2C1

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338075-2.5g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
2.5g
$1509.0 2023-09-03
Enamine
EN300-338075-0.25g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
0.25g
$708.0 2023-09-03
Enamine
EN300-338075-5g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
5g
$2235.0 2023-09-03
Enamine
EN300-338075-5.0g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
5.0g
$2235.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01053621-1g
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4 95%
1g
¥3808.0 2023-03-11
Enamine
EN300-338075-10g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
10g
$3315.0 2023-09-03
Enamine
EN300-338075-0.05g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
0.05g
$647.0 2023-09-03
Enamine
EN300-338075-0.1g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
0.1g
$678.0 2023-09-03
Enamine
EN300-338075-0.5g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
0.5g
$739.0 2023-09-03
Enamine
EN300-338075-1.0g
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
2060059-65-4
1g
$0.0 2023-06-07

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate 関連文献

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo3,4-cpyrrole-2-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate] (CAS No. 2060059-65-4)

Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate] is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2060059-65-4, represents a unique structural motif that combines a pyrrolopyrrole core with various functional groups, making it a promising candidate for further exploration in medicinal chemistry and drug development.

The molecular structure of this compound features a tert-butyl group and a 3-chloro-2,2-dimethylpropanoyl moiety attached to the pyrrolopyrrole scaffold. The presence of these substituents not only influences the electronic properties of the molecule but also contributes to its potential biological activity. Specifically, the tert-butyl group enhances the lipophilicity of the compound, which can be advantageous for membrane permeability and oral bioavailability, while the 3-chloro-2,2-dimethylpropanoyl group introduces a region of electrophilicity that may interact with biological targets.

In recent years, there has been growing interest in pyrrolopyrrole derivatives due to their diverse pharmacological properties. These compounds have shown promise as scaffolds for the development of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated that pyrrolopyrroles can exhibit anti-inflammatory, anti-viral, and anti-cancer activities. The specific modifications present in Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate] may further enhance its biological profile, making it a valuable tool for medicinal chemists.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The pyrrolopyrrole core provides a rigid framework that can be modified at multiple positions to fine-tune its interactions with biological targets. This flexibility has led to several innovative drug candidates being developed based on similar structural motifs. Researchers have been particularly interested in exploring the effects of different substituents on the pyrrolopyrrole ring system, as these modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate] presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in facilitating the synthesis of these intricate structures. These methods allow for the introduction of various functional groups at specific positions within the molecule, enabling researchers to tailor its properties for specific applications.

Recent studies have highlighted the importance of understanding the conformational dynamics of pyrrolopyrrole derivatives in their biological context. The three-dimensional shape of these molecules can significantly influence their binding affinity and selectivity for biological targets. Computational modeling techniques have been employed to predict the conformational preferences of Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate], providing valuable insights into how it might interact with proteins and other biomolecules.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and nanotechnology. For example, pyrrolopyrroles have been explored as components in organic electronic devices due to their ability to form stable conjugated systems. The presence of electron-withdrawing groups like the tert-butyl and chloro-substituted alkanoyl moiety can enhance charge transport properties, making these compounds suitable for use in optoelectronic applications.

In conclusion, Tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-cpyrrole-2-carboxylate] represents a fascinating compound with significant potential in both pharmaceutical and materials science research. Its complex structure and diverse functional groups make it a versatile scaffold for developing novel therapeutic agents and advanced materials. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this are likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.

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